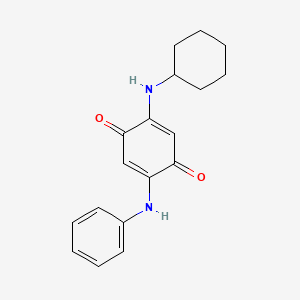
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile is an organic compound that features a benzonitrile moiety substituted with a pyridin-2-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-2-ylmethylamino)methyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization. One green synthetic route involves using ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts . The reaction conditions often include a temperature of 120°C and a reaction time of 2 hours.
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the cyanation of benzene halides, ammoxidation of toluene, or the reaction of benzoic acid with urea . These methods are scalable and can be adapted for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, pyridine, and titanium tetrachloride . Reaction conditions vary depending on the desired product but often involve moderate temperatures and specific catalysts.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and other functionalized derivatives.
Scientific Research Applications
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent sensor for metal ions.
Medicine: Explored for its antiviral properties and potential as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials, including liquid crystals and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-((Pyridin-2-ylmethylamino)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and metal ions. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include the formation of stable complexes with metal ions or the disruption of enzyme function.
Comparison with Similar Compounds
Similar Compounds
4-((Pyridin-2-ylmethyl)amino)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile:
Uniqueness
4-((Pyridin-2-ylmethylamino)methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor make it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[(pyridin-2-ylmethylamino)methyl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-9-12-4-6-13(7-5-12)10-16-11-14-3-1-2-8-17-14/h1-8,16H,10-11H2 |
InChI Key |
CUQWDIKHZZVUJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


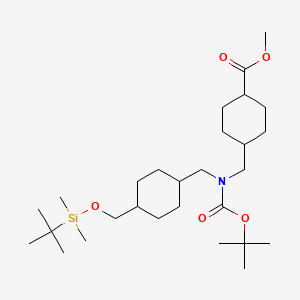
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}isothiazole-3-carboxylic acid](/img/structure/B13859102.png)
![3-[2-(4-chlorophenyl)propan-2-yl]-1H-indazole](/img/structure/B13859107.png)
![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)
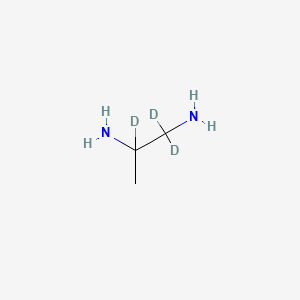
![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)
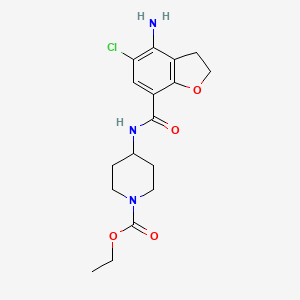
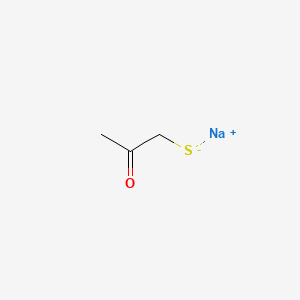
![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)
